Selective Immobilization on Oxidized Polyaniline
alpha-Hydroxyethylferrocene exhibits selective incorporation into electrochemically oxidized poly(aniline) films, a property driven by its α-hydroxyalkyl functionality that enables nucleophilic attack on the oxidized polymer. In cyclic voltammetric studies, rapid growth of sharp redox waves at E1/2 = 0.455 V versus SCE is observed for α-hydroxyalkyl ferrocenes upon incorporation. By contrast, acetylferrocene—which lacks the α-hydroxyalkyl structure—shows no such immobilization under identical experimental conditions [1].
| Evidence Dimension | Polymer film incorporation capability |
|---|---|
| Target Compound Data | Rapid growth of sharp redox waves at E1/2 = 0.455 V vs SCE upon incorporation into oxidized poly(aniline) |
| Comparator Or Baseline | Acetylferrocene: No incorporation observed under identical conditions |
| Quantified Difference | Qualitative yes/no difference in immobilization behavior |
| Conditions | Cyclic voltammetry; poly(aniline) films oxidized to +1.14 V in 0.49 M LiClO4 + propylene carbonate; argon-purged glove box |
Why This Matters
For conductive polymer surface modification applications, alpha-hydroxyethylferrocene enables direct post-polymerization functionalization that acetylferrocene cannot achieve, eliminating the need for pre-polymerization monomer derivatization which often degrades electronic properties of the resulting polymer.
- [1] Curtis JC, Flowers PA, Hendrickson DN, et al. Addition of α-hydroxyalkylferrocenes to electrochemically oxidized poly(aniline). J Organomet Chem. 1999;583(1-2):183-188. View Source
